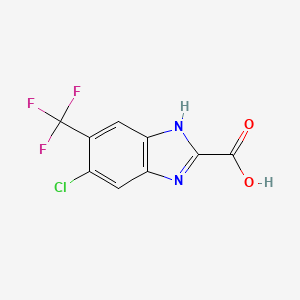![molecular formula C19H23NO4 B12940226 [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core structure Chromenes are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a cyclopentylamine and a butanone derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Chemistry
In chemistry, [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its synthesis and reactions could be optimized for large-scale production, making it a valuable asset in chemical manufacturing.
作用机制
The mechanism of action of [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate would depend on its specific interactions with biological targets. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Chromene Derivatives: Other chromene derivatives with similar structures may exhibit comparable biological activities.
Cyclopentylamine Derivatives: Compounds containing the cyclopentylamine moiety might share some pharmacological properties.
Butanone Derivatives: Similar compounds with butanone structures could also be relevant for comparison.
Uniqueness
What sets [1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-2-16(18(21)20-15-8-4-5-9-15)24-19(22)14-11-13-7-3-6-10-17(13)23-12-14/h3,6-7,10-11,15-16H,2,4-5,8-9,12H2,1H3,(H,20,21) |
InChI 键 |
ZTBSBZICMYTTFT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1CCCC1)OC(=O)C2=CC3=CC=CC=C3OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)




![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)




![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
